4-(3-Methoxy-phenylamino)-butan-1-ol
Overview
Description
4-(3-Methoxy-phenylamino)-butan-1-ol is an organic compound that features a butanol backbone with a methoxyphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-phenylamino)-butan-1-ol typically involves the reaction of 3-methoxyaniline with butanal in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-phenylamino)-butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Methoxy-phenylamino)-butanone.
Reduction: Formation of 4-(3-Methoxy-phenylamino)-butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Methoxy-phenylamino)-butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-phenylamino)-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)butan-1-ol
- 4-(3-Aminophenyl)butan-1-ol
- 4-(3-Hydroxyphenyl)butan-1-ol
Uniqueness
4-(3-Methoxy-phenylamino)-butan-1-ol is unique due to the presence of both a methoxy group and an amino group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(3-methoxyanilino)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13/h4-6,9,12-13H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIYSZQROMEYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389788 | |
Record name | 4-(3-Methoxyanilino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-28-1 | |
Record name | 4-(3-Methoxyanilino)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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